molecular formula C24H25ClFN5O3 B2789524 2-(2-chloro-4-fluorobenzyl)-N-isobutyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105214-44-5

2-(2-chloro-4-fluorobenzyl)-N-isobutyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2789524
CAS No.: 1105214-44-5
M. Wt: 485.94
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloro-4-fluorobenzyl)-N-isobutyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C24H25ClFN5O3 and its molecular weight is 485.94. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as 2-[(2-chloro-4-fluorophenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-4-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide, is a derivative of the [1,2,4]triazolo[4,3-a]quinoxaline class . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, exhibiting versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Mode of Action

Triazole compounds are known to interact with their targets, leading to changes in the biological system . For instance, some triazole derivatives have been found to upregulate pro-apoptotic proteins and downregulate pro-oncogenic cell survival proteins .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For example, upregulation of pro-apoptotic proteins and downregulation of pro-oncogenic cell survival proteins can trigger apoptosis, a biochemical pathway leading to programmed cell death . This mechanism is often exploited in the development of anticancer drugs.

Result of Action

The result of the compound’s action depends on its interaction with its targets and the biochemical pathways it affects. For instance, if the compound upregulates pro-apoptotic proteins and downregulates pro-oncogenic cell survival proteins, it could potentially induce apoptosis in cancer cells, leading to their death .

Properties

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-4-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClFN5O3/c1-13(2)11-27-21(32)15-6-8-18-20(9-15)31-23(30(14(3)4)22(18)33)28-29(24(31)34)12-16-5-7-17(26)10-19(16)25/h5-10,13-14H,11-12H2,1-4H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMNWEASMSIXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC4=C(C=C(C=C4)F)Cl)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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